molecular formula C10H9F2NO5 B1424360 Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester CAS No. 383670-91-5

Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester

Cat. No.: B1424360
CAS No.: 383670-91-5
M. Wt: 261.18 g/mol
InChI Key: JRIGUJXGRHFDTK-UHFFFAOYSA-N
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Description

Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester: is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of two fluorine atoms, a nitro group, and an ethyl ester functional group attached to a phenoxyacetic acid backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester typically involves the following steps:

    Nitration: The starting material, phenoxyacetic acid, undergoes nitration to introduce the nitro group at the 3-position of the phenyl ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Fluorination: The nitro-phenoxyacetic acid is then subjected to fluorination to introduce the two fluorine atoms. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Esterification: The final step involves the esterification of the difluoro-(3-nitro-phenoxy)-acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Difluoro-(3-amino-phenoxy)-acetic acid ethyl ester.

    Substitution: Difluoro-(3-nitro-phenoxy)-acetic acid derivatives with substituted functional groups.

    Hydrolysis: Difluoro-(3-nitro-phenoxy)-acetic acid.

Scientific Research Applications

Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The fluorine atoms may enhance the compound’s stability and bioavailability, while the ester functional group may facilitate its transport across cell membranes.

Comparison with Similar Compounds

Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester can be compared with other phenoxyacetic acid derivatives, such as:

    3-Nitro-phenoxyacetic acid: Lacks the fluorine atoms and ester functional group, resulting in different chemical and biological properties.

    Difluoro-phenoxyacetic acid: Lacks the nitro group, which may affect its reactivity and biological activity.

    Ethyl 2-(3-nitrophenoxy)acetate: Similar structure but without the fluorine atoms, leading to differences in stability and reactivity.

The presence of the nitro group, fluorine atoms, and ester functional group in this compound makes it unique and potentially more versatile in various applications compared to its analogs.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(3-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO5/c1-2-17-9(14)10(11,12)18-8-5-3-4-7(6-8)13(15)16/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIGUJXGRHFDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OC1=CC=CC(=C1)[N+](=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700891
Record name Ethyl difluoro(3-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383670-91-5
Record name Ethyl difluoro(3-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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